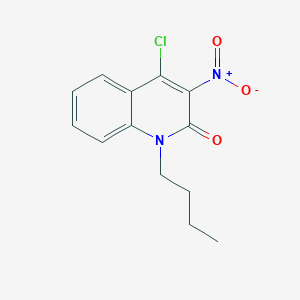

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-chloro-3-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMDSQCSRJXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433502 | |

| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133306-31-7 | |

| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 4 Chloro 3 Nitroquinolin 2 1h One and Analogous Quinolone 2 1h One Systems

Classical Approaches to Quinolone-2(1H)-one Core Structures

The foundational methods for quinoline (B57606) and quinolone synthesis were established in the late 19th and early 20th centuries. These name reactions, while sometimes requiring harsh conditions, remain relevant and are often adapted for the synthesis of a wide array of derivatives.

Adaptations of Gould-Jacobs Synthesis for Quinolone-2(1H)-ones

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-oxoquinolines. wikipedia.org The reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgrsc.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinolone core. wikipedia.org For the synthesis of N-substituted quinolin-2(1H)-ones, the starting aniline would be appropriately N-alkylated. The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this process. ablelab.eu

| Reaction | Reactants | Key Features |

| Gould-Jacobs Synthesis | Aniline (or N-substituted aniline), Alkoxymethylenemalonic ester | Forms 4-hydroxyquinolone derivatives; proceeds via thermal cyclization; often followed by saponification and decarboxylation. wikipedia.orgrsc.org |

Modifications of the Conrad-Limpach Reaction for 2(1H)-Quinolone Frameworks

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines (which exist as the 2(1H)-quinolone tautomer). quimicaorganica.org At lower temperatures, the reaction favors attack at the keto group, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline. wikipedia.orguni-konstanz.de However, at higher temperatures (around 140°C), the aniline can attack the ester group, leading to a β-keto anilide. wikipedia.org This intermediate, upon cyclization under Conrad-Limpach conditions, can lead to the formation of a 2-hydroxyquinoline, also known as a quinolin-2(1H)-one. wikipedia.org This variation is sometimes referred to as the Knorr quinoline synthesis. wikipedia.org

| Reaction | Reactants | Key Features |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Temperature-dependent regioselectivity; higher temperatures can favor the formation of 2(1H)-quinolone frameworks. wikipedia.orgquimicaorganica.org |

Pfitzinger and Niementowski Synthesis Analogs for Quinolone-2(1H)-ones

The Pfitzinger reaction traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org A variation, known as the Halberkann variant, utilizes N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids, which are derivatives of the quinolin-2(1H)-one scaffold. wikipedia.org

The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org While this method primarily yields 4-hydroxyquinolines, modifications in substrates and reaction conditions can potentially be explored to favor the formation of the quinolin-2(1H)-one isomer, though this is not its primary application. The reaction is thought to proceed through the formation of a Schiff base followed by intramolecular condensation. wikipedia.org

| Reaction | Reactants | Key Features |

| Pfitzinger Reaction (Halberkann variant) | N-acyl isatin, Base | Yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org |

| Niementowski Synthesis | Anthranilic acid, Ketone/Aldehyde | Primarily forms 4-hydroxyquinolines, but variations can be explored. wikipedia.org |

Other Historical Cyclization and Condensation Methods

Other classical condensation reactions have been adapted for the synthesis of the quinolone core. The Claisen condensation , an intermolecular reaction between two esters in the presence of a strong base to form a β-keto ester, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org In the context of quinolone synthesis, a crossed Claisen condensation can be employed to generate a key intermediate which can then undergo cyclization. dut.ac.za

The intramolecular version of the Claisen condensation is the Dieckmann condensation , which is used to form cyclic β-keto esters from diesters. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for forming five- and six-membered rings. wikipedia.org Substituted malonic acid ethyl ester 2-carbalkoxyanilides can undergo intramolecular Dieckmann condensation to yield 3-alkyl-4-hydroxy-2-quinolones in high yields. researchgate.net

| Reaction | Reactants | Key Features |

| Claisen Condensation | Two esters (or one ester and another carbonyl) | Intermolecular condensation to form β-keto esters. wikipedia.orgorganic-chemistry.org |

| Dieckmann Condensation | Diester | Intramolecular condensation to form cyclic β-keto esters; useful for constructing the quinolone ring. wikipedia.orgorganic-chemistry.orgresearchgate.net |

Modern and Green Chemistry Approaches for Sustainable Quinolone-2(1H)-one Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Metal-Free and Catalyst-Free Synthetic Protocols

A growing area of research focuses on the synthesis of quinolines and quinolones without the use of metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov One such approach involves the functionalization of C(sp³)–H bonds and a tandem cyclization strategy starting from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. nih.govacs.org This method avoids transition metals and provides an environmentally friendly route to quinoline derivatives. nih.govacs.org

Furthermore, catalyst-free methods are being developed under mild conditions. For instance, the coupling between heterocyclic N-oxides and CF₃-ynones has been demonstrated to occur without a catalyst, proceeding through a [3+2] annulation and a retro-Claisen reaction to form quinoline-enol scaffolds. rsc.org Additionally, an environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed, which operates without any base or organic solvent. researchgate.net This protocol boasts a wide substrate scope, excellent yields, and short reaction times. researchgate.net Another green approach utilizes visible light to mediate the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a reagent-free and highly atom-economical manner. rsc.org

| Approach | Starting Materials | Key Features |

| Metal-Free C-H Functionalization/Cyclization | 2-methyl-heterocycles, 2-styrylanilines | Avoids transition metals, environmentally friendly. nih.govacs.org |

| Catalyst-Free Coupling | Heterocyclic N-oxides, CF₃-ynones | Proceeds under mild conditions via [3+2] annulation and retro-Claisen reaction. rsc.org |

| Aqueous, Base-Free Synthesis | Various | Environmentally benign, operates at ambient temperature without organic solvents. researchgate.net |

| Visible Light-Mediated Synthesis | Quinoline N-oxides | Photocatalytic, reagent-free, high atom economy. rsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of the quinolin-2(1H)-one skeleton, microwave irradiation has been successfully employed to drive condensation reactions. For instance, the synthesis of quinolin-2(1H)-one derivatives has been achieved by the condensation of 2-aminobenzophenones with α-methylene esters under microwave irradiation in N,N-dimethylacetamide, producing the desired products in high yields within minutes. klivon.com

This technology's advantage lies in the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional oil baths. Another innovative microwave-assisted approach involves a one-pot synthesis directly from quinoline raw materials. In this method, quinoline reacts with a promoter like ethyl chloroacetate (B1199739) and water as a nucleophile under microwave radiation to generate the 1-acetate quinoline chloride salt intermediate, which then undergoes nucleophilic addition to yield the 2-(1H)-quinolinone compound. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone-2(1H)-one Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4-6 h) | Minutes (e.g., 5-30 min) | klivon.comnih.gov |

| Energy Consumption | Higher | Significantly Lower | |

| Yield | Moderate to Good | Good to Excellent (e.g., >70%) | klivon.com |

| Procedure | Often requires prolonged reflux | Simple, rapid heating | nih.gov |

Ultrasound-Mediated Synthesis Applications

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. This technique is recognized as a green chemistry approach due to its high energy efficiency and ability to promote reactions at ambient temperatures. In the context of heterocyclic synthesis, ultrasound irradiation has been applied to the formation of quinoline derivatives, offering outstanding benefits in terms of reduced reaction times and energy consumption. rsc.org

The application of ultrasound can enhance mass transfer and generate localized high temperatures and pressures, thereby accelerating reaction rates. For example, ultrasound has been effectively used in the N-alkylation of nitrogen-containing heterocycles and in cyclodehydration reactions to produce fused quinoline systems. rsc.orgrsc.org These methods are considered environmentally friendly not only for their energy efficiency but also because they can often be performed in greener solvents or even under solvent-free conditions, simplifying work-up procedures and minimizing waste. nih.gov

Photocatalytic and Biocatalytic Strategies in Heterocyclic Synthesis

Photocatalytic Strategies: Visible-light photocatalysis has become a prominent tool in modern organic synthesis, offering mild and highly selective pathways for constructing complex molecules. This approach has been successfully applied to the functionalization of quinolin-2(1H)-ones and related heterocycles. chemsrc.com An unconventional and highly atom-economical photocatalytic method for synthesizing quinolin-2(1H)-ones involves the use of easily available quinoline-N-oxides. klivon.com This reagent-free process, often requiring low catalyst loading, provides a greener alternative to many conventional methods. klivon.com Furthermore, visible-light-driven methods have been developed for the C3-alkylation and arylation of quinoxalin-2(1H)-ones, a closely related heterocyclic system, demonstrating the versatility of photocatalysis in C-H functionalization without the need for pre-functionalized substrates. nih.gov

Biocatalytic Strategies: Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of quinoline and 2-quinolone scaffolds, enzymatic strategies have been developed that utilize oxidases. researchgate.netnih.gov For example, whole cells and purified monoamine oxidase (MAO-N) enzymes can effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. researchgate.netnih.gov In another chemo-enzymatic approach, horseradish peroxidase (HRP) has been used to catalyze an annulation/aromatization reaction to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. researchgate.netnih.gov These biocatalytic methods provide sustainable routes to these important heterocycles, often with functional group tolerances that are difficult to achieve through traditional chemistry. researchgate.net

Utilization of Green Solvents and Environmentally Benign Reaction Media

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including volatile organic solvents. In the synthesis of quinoline and its derivatives, there has been a significant shift towards the use of environmentally benign reaction media. Water, ethanol, and solvent-free (neat) conditions are increasingly replacing traditional, non-biodegradable solvents. rsc.orgnih.gov

Water, in particular, has been used as a green solvent for one-pot, multi-component reactions to synthesize complex quinoline derivatives. dtic.mil For example, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water at 90°C using p-toluene sulfonic acid as a catalyst. dtic.mil Catalyst-free and solvent-free protocols have also been developed, further enhancing the environmental credentials of the synthesis. nih.gov These methods not only reduce environmental impact but also often simplify product isolation, as the desired compounds may precipitate from the aqueous medium and can be collected by simple filtration.

Table 2: Examples of Green Media in Quinolone-2(1H)-one Synthesis

| Reaction Media | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Water | p-Toluene sulfonic acid | Eco-friendly, readily available, simple work-up | dtic.mil |

| Ethanol | Gadolinium triflate [Gd(OTf)₃] | Renewable solvent, good for multi-component reactions | dtic.mil |

| Water/Acetic Acid (1:1) | None mentioned | Environmentally benign, high yields | dtic.mil |

| Solvent-Free | None (Catalyst-Free) | Avoids organic solvents, high atom economy | nih.gov |

| Aqueous (Ambient Temp) | None (Base-Free) | Energy efficient, rapid, reusable medium |

Regioselective Functionalization Strategies for the Quinolone-2(1H)-one Ring System

Following the construction of the core quinolin-2(1H)-one ring, regioselective functionalization is required to install the specific substituents found in the target molecule, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. This involves targeted modifications at the N-1, C-3, and C-4 positions.

Functionalization at the N-1 Position: N-Alkylation and Acylation Methods

The introduction of an alkyl group, such as the butyl group in the title compound, at the N-1 position is a common functionalization step. N-alkylation of the quinolin-2(1H)-one scaffold is typically achieved by treating the heterocycle with an alkyl halide (e.g., 1-bromobutane) in the presence of a base. A significant challenge in this reaction is the potential for competing O-alkylation, which yields the isomeric 2-alkoxyquinoline.

The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the base, solvent, and counter-ion. Studies have shown that using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often favors the formation of the N-alkylated product as the major isomer. The choice of reaction conditions is critical to selectively obtain the desired N-1 functionalized quinolinone.

C-3 Functionalization: Introduction of Nitro Groups and Subsequent Transformations

The introduction of a nitro group at the C-3 position is a key transformation for synthesizing the title compound. The C-3 position of the 4-hydroxyquinolin-2(1H)-one precursor is activated towards electrophilic substitution. Direct nitration can be achieved by treating 4-hydroxyquinolin-2(1H)-one with a nitrating agent. Research has demonstrated that using neat nitric acid or a mixture of glacial acetic acid and concentrated nitric acid effectively yields 4-hydroxy-3-nitroquinolin-2(1H)-one. This reaction provides a direct and efficient route to introduce the nitro moiety at the desired C-3 position.

Following the C-3 nitration and N-1 alkylation, the final step to achieve the target structure is the conversion of the 4-hydroxy group to a 4-chloro group. This transformation is a standard procedure in heterocyclic chemistry, commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This sequence of regioselective functionalizations—N-alkylation, C-3 nitration, and C-4 chlorination—provides a logical synthetic pathway to this compound.

C-4 Functionalization: Halogenation and Nucleophilic Substitution Reactions

The functionalization of the C-4 position of the quinolin-2(1H)-one scaffold is a critical step in the synthesis of a wide array of derivatives, including the title compound. This typically involves the conversion of a C-4 hydroxyl group into a more reactive leaving group, such as a halogen, which can then be displaced by various nucleophiles.

Halogenation: The primary method for introducing a halogen, particularly chlorine, at the C-4 position is through the treatment of the corresponding 4-hydroxyquinolin-2(1H)-one precursor with a chlorinating agent. Reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are commonly employed for this transformation. researchgate.net For instance, heating a 4-hydroxy-quinolin-2-one derivative with POCl₃ effectively converts the hydroxyl group into a chloro substituent, yielding the 4-chloroquinolin-2-one intermediate. researchgate.net This process is fundamental for preparing the necessary precursors for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution Reactions: The C-4 chloro atom in 4-chloro-3-nitroquinolin-2(1H)-one and analogous systems is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effects of the adjacent carbonyl group, the nitro group at C-3, and the nitrogen atom within the quinoline ring system. This heightened reactivity allows for the facile introduction of a diverse range of functional groups at this position.

Various nucleophiles can be employed to displace the C-4 chloride. Common examples include:

Amines: Reaction with primary and secondary amines, both aliphatic and aromatic, leads to the formation of 4-aminoquinolin-2-one derivatives. These reactions are typically carried out by heating the 4-chloro substrate with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. researchgate.netnih.gov

Azides: Sodium azide (B81097) (NaN₃) can be used to introduce an azido (B1232118) group at the C-4 position. This reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). rsc.org

Thiols: Thiolates, generated from thiols and a base, readily displace the C-4 chloride to form 4-thioether derivatives. researchgate.net

Hydrazines: Treatment with hydrazine (B178648) hydrate (B1144303) can yield 4-hydrazinoquinolin-2-ones, which are versatile intermediates for the synthesis of fused heterocyclic systems. researchgate.net

The high reactivity of the C-4 position in compounds like 4-chloro-3-nitroquinolin-2-ones makes it a key site for molecular diversification, enabling the synthesis of a broad library of compounds with varied substituents. rsc.orgrsc.org

Other Positions (C-5, C-6, C-7, C-8) Functionalization Methodologies

Functionalization of the carbocyclic ring (positions C-5, C-6, C-7, and C-8) of the quinolin-2(1H)-one system typically proceeds via electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic nature of the quinolinone core and any existing substituents. The pyridine (B92270) ring of the quinoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring.

Under acidic conditions, the protonated quinoline nucleus directs incoming electrophiles primarily to the C-5 and C-8 positions. nih.gov Methodologies for functionalizing these positions include:

Nitration: The introduction of a nitro group onto the carbocyclic ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. For example, the nitration of 4,7-dimethylcoumarin, a precursor to certain quinolin-2-ones, yields a mixture of 6-nitro and 8-nitro derivatives. researchgate.net

Halogenation: Direct halogenation of the benzene ring is also a viable functionalization strategy. For instance, copper(II)-catalyzed halogenation of quinolines using sodium halides (NaCl, NaBr, NaI) has been shown to selectively introduce halogen atoms at the C-5 and C-7 positions under mild conditions. chemicalbook.com Furthermore, metal-free protocols using reagents like trihaloisocyanuric acid can achieve regioselective C-5 halogenation of 8-substituted quinoline derivatives. chemsrc.com

The specific position of functionalization (C-5, C-6, C-7, or C-8) can be influenced by the reaction conditions and the presence of directing groups on the carbocyclic ring.

C-C and C-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for functionalizing the quinolin-2(1H)-one scaffold. Halogenated quinolinones, such as 4-chloro- or bromo-substituted derivatives, are excellent substrates for these transformations.

C-C Bond Forming Reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is widely used to introduce aryl or vinyl substituents. For example, 4-chloroquinoline (B167314) derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 4-arylquinolines. rsc.org This methodology is applicable to the 4-chloroquinolin-2-one core.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of alkenyl groups onto the quinolinone ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is catalyzed by palladium and a copper co-catalyst and is used to install alkynyl moieties. Dihaloquinoline derivatives have been successfully functionalized using Sonogashira coupling to produce alkynylquinoline-diones. nih.gov

C-Heteroatom Bond Forming Reactions:

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate. It allows for the introduction of a wide range of primary and secondary amines at halogenated positions of the quinolin-2-one ring under milder conditions than traditional nucleophilic substitution. The choice of palladium catalyst and ligand is crucial for the reaction's success and scope. nih.govchemicalpapers.com

These cross-coupling reactions provide a modular approach to synthesizing complex quinolin-2(1H)-one derivatives by allowing the precise and efficient installation of diverse organic fragments.

C-H Bond Activation and Direct Functionalization Techniques

Direct C-H bond activation and functionalization have emerged as highly efficient and atom-economical strategies for modifying heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials like organohalides. researchgate.net These methods often rely on transition-metal catalysis (e.g., palladium, rhodium, copper) to selectively activate and functionalize specific C-H bonds.

For the quinoline and quinolin-2-one systems, C-H activation can be directed to various positions:

C-2 Functionalization: The C-2 position is often activated by first converting the quinoline to its corresponding N-oxide. The N-oxide group acts as a directing group, facilitating metal-catalyzed reactions at the adjacent C-2 position. A variety of functional groups, including aryl, alkyl, and amido groups, can be introduced at this position. acs.org

C-8 Functionalization: The nitrogen atom of the quinoline ring can also serve as a directing group to facilitate C-H activation at the remote C-8 position, particularly in palladium-catalyzed arylations. researchgate.net

C-3 and C-4 Functionalization: While more challenging, methods for the direct functionalization of C-3 and C-4 positions have also been developed, often requiring specific directing groups or ligand designs to achieve the desired regioselectivity. acs.org

These advanced techniques allow for the late-stage functionalization of the quinolinone core, providing rapid access to novel derivatives that would be difficult to synthesize through traditional methods.

Specific Synthetic Pathways Towards this compound

The synthesis of the title compound, this compound, involves a multi-step sequence that constructs the quinolin-2-one core and then introduces the required substituents at the N-1, C-3, and C-4 positions.

Preparation of 3-Nitrated Quinolone-2(1H)-one Intermediates via Nitration Reactions

A key step in the synthesis is the introduction of the nitro group at the C-3 position. This is typically achieved by the nitration of a 4-hydroxyquinolin-2(1H)-one intermediate. The C-3 position is activated for electrophilic attack due to the electron-donating effect of the C-4 hydroxyl group and the tautomeric equilibrium that increases electron density at C-3.

The reaction is generally carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid or in a solvent like acetic acid. This electrophilic substitution reaction yields the 4-hydroxy-3-nitroquinolin-2(1H)-one precursor. This intermediate serves a dual purpose: it incorporates the required C-3 nitro group and possesses the C-4 hydroxyl group, which is essential for the subsequent halogenation step to introduce the C-4 chloro substituent as described in section 2.3.3.

| Reactant | Reagents | Product | Reference |

| 4-Hydroxyquinolin-2(1H)-one | HNO₃, H₂SO₄/AcOH | 4-Hydroxy-3-nitroquinolin-2(1H)-one |

Introduction of the Butyl Substituent at the N-1 Position

The quinolin-2-one nitrogen atom, being part of an amide-like system, can be deprotonated by a suitable base to form a nucleophilic anion. This anion then reacts with an alkylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in an SN2 reaction to form the N-C bond.

Common conditions for this reaction involve treating the quinolin-2-one substrate with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile (B52724), followed by the addition of the butyl halide. researchgate.net The timing of this step can vary; the N-alkylation can be performed on the 4-hydroxy-3-nitroquinolin-2-one intermediate before chlorination, or on the 4-chloro-3-nitroquinolin-2-one itself.

| Substrate | Reagents | Product | Reference |

| 4-Chloro-3-nitroquinolin-2(1H)-one | 1-Bromobutane, K₂CO₃, DMF | This compound | researchgate.net |

Regioselective Chlorination at the C-4 Position

Regioselective chlorination is a critical step in the synthesis of 4-chloroquinolin-2(1H)-one derivatives. The C-4 position of the quinolin-2-one scaffold is often targeted for halogenation to introduce a reactive site for further nucleophilic substitution reactions. A common and effective strategy involves the chlorination of a 4-hydroxyquinolin-2(1H)-one precursor.

The conversion of the 4-hydroxy group to a chloro group is typically achieved using standard chlorinating agents such as phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). researchgate.net This reaction can proceed through the formation of a 2,4-dichloroquinoline (B42001) intermediate. researchgate.net Subsequent selective hydrolysis of this intermediate is then performed. The chlorine atom at the C-2 position is generally more labile and susceptible to hydrolysis than the one at the C-4 position, allowing for the preferential formation of the 4-chloro-quinolin-2(1H)-one structure. mdpi.com For instance, the hydrolysis of a 2,4-dichloroquinoline derivative using dilute dichloroacetic acid has been shown to yield the corresponding 4-chloro-8-methylquinolin-2(1H)-one. researchgate.netmdpi.com This differential reactivity is fundamental to achieving regioselectivity at the C-4 position.

The table below outlines a typical reaction for the regioselective chlorination of a quinolin-2-one precursor.

Table 1: Regioselective Chlorination of a 4-Hydroxyquinolin-2-one Analog

| Precursor | Reagents | Intermediate | Product | Reference |

|---|

This method provides a reliable route to 4-chloro substituted quinolin-2-ones, which are valuable precursors for more complex molecules like this compound.

Multi-Component and One-Pot Synthesis Approaches for Efficiency

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, MCRs are widely used to construct the core quinoline scaffold. nih.gov For example, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Similarly, other MCRs have been developed for synthesizing various substituted quinolines and related heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines. nih.gov

The general approach would involve creating the fundamental quinolin-2(1H)-one ring system through a one-pot or multi-component reaction, followed by subsequent functionalization steps (e.g., N-alkylation, nitration, chlorination) to arrive at the final target compound. This tandem approach combines the efficiency of MCRs for core synthesis with the precision of stepwise derivatization.

Derivatization from Precursor Quinoline-2(1H)-one Structures

The synthesis of this compound is effectively achieved through the systematic derivatization of a pre-formed quinoline-2(1H)-one structure. A logical synthetic pathway starts with a precursor that already contains the N-butyl group, such as 1-Butyl-4-hydroxyquinolin-2(1H)-one. chemsrc.com This precursor can then undergo sequential reactions to introduce the nitro and chloro substituents at the desired positions.

The key steps in this derivatization process are:

Nitration: The introduction of a nitro group (-NO₂) at the C-3 position of the quinolone ring is a crucial step. This is typically accomplished through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electron-rich nature of the quinolone ring facilitates this substitution.

Chlorination: Following nitration, the 4-hydroxy group is converted into a 4-chloro group. As described in section 2.4.3, this transformation is commonly carried out using a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.net The resulting 4-chloro substituent serves as a key functional group for further chemical modifications.

This stepwise derivatization from a known precursor allows for precise control over the final structure of the molecule.

The following table summarizes the proposed synthetic pathway from a precursor to the final product.

Table 2: Synthetic Pathway for this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 1-Butyl-4-hydroxyquinolin-2(1H)-one | HNO₃, H₂SO₄ | 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one |

This synthetic route demonstrates how existing quinoline-2(1H)-one frameworks can be strategically modified to produce highly functionalized derivatives. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of Quinolone 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. The spectrum would be expected to show distinct signals for the protons of the butyl group and the aromatic protons on the quinolinone core. The chemical shifts (δ) would indicate the electronic environment of each proton, the integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of the carbon atoms, including the effects of the carbonyl, nitro, and chloro substituents, as well as the N-butyl group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, helping to piece together the fragments of the molecule, such as the spin systems within the butyl group and the aromatic ring.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the butyl group to the nitrogen atom of the quinolinone ring and in confirming the positions of the substituents on the aromatic core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula for this compound. This data is invaluable for confirming the identity of the compound and distinguishing it from isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the quinolinone, the nitro group (NO₂), the aromatic ring (C=C stretching), and the C-H bonds of the butyl group. The positions and intensities of these bands provide evidence for the presence of these functional groups.

Chromatographic Techniques for Purity Assessment and Product Identification

Chromatographic separation techniques are fundamental in the analysis of quinolin-2(1H)-one derivatives. These methods allow for the separation, identification, and quantification of the main compound and any impurities, providing crucial information about the reaction efficiency and the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For quinolone derivatives, reversed-phase HPLC is a commonly employed method. This technique utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

In a typical HPLC analysis of a compound like this compound, a C18 column is often used as the stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the quinolone ring system possesses a strong chromophore.

The retention time of the main peak corresponding to this compound provides a qualitative measure for its identification, while the peak area is used for quantification. The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Substituted Quinolone-2(1H)-one Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for method development for quinolone-2(1H)-one derivatives and may require optimization for the specific analysis of this compound.

For the identification of synthetic byproducts, which are often present in trace amounts, the enhanced resolution and sensitivity of Ultra-Performance Liquid Chromatography (UPLC) coupled with the specificity of tandem mass spectrometry (MS/MS) is invaluable. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to sharper peaks and improved separation efficiency compared to traditional HPLC.

When coupled with a mass spectrometer, each eluting peak can be characterized by its mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information that is crucial for the definitive identification of unknown impurities.

Potential synthetic byproducts in the synthesis of this compound could arise from incomplete reactions or side reactions. For instance, starting materials such as N-butylaniline and diethyl malonate, or intermediates, could be present in the final product. Side reactions could include hydrolysis of the chloro group or reduction of the nitro group. UPLC-MS/MS is a powerful technique to detect and identify such impurities.

Table 2: Potential Synthetic Byproducts of this compound and their Theoretical m/z Values

| Compound Name | Potential Origin | Molecular Formula | Theoretical [M+H]⁺ (m/z) |

| 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one | Hydrolysis of chloro group | C₁₃H₁₄N₂O₄ | 263.10 |

| 3-Amino-1-butyl-4-chloroquinolin-2(1H)-one | Reduction of nitro group | C₁₃H₁₅ClN₂O | 251.09 |

| 4-Chloro-3-nitroquinolin-2(1H)-one | Incomplete N-alkylation | C₉H₅ClN₂O₃ | 225.00 |

| N-Butylaniline | Unreacted starting material | C₁₀H₁₅N | 150.12 |

Note: This table lists hypothetical byproducts for illustrative purposes. The actual impurity profile would need to be confirmed by experimental data.

The combination of retention time data from UPLC and the mass spectral data from MS/MS provides a high degree of confidence in the identification of synthetic byproducts, which is essential for process optimization and quality control.

Theoretical and Computational Chemistry Studies of Quinolone 2 1h One Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.orgrsc.org This method allows for the optimization of the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. For 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, a DFT calculation would provide a detailed picture of its most stable spatial arrangement. Such studies on related heterocyclic compounds have successfully determined molecular architecture and the distribution of electron density. nih.govfrontiersin.org

Although specific DFT calculations for this compound have not been reported in the reviewed literature, this approach would be the first step in any theoretical characterization, forming the basis for all subsequent calculations.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that helps explain chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For this compound, calculating the HOMO-LUMO gap would provide fundamental insights into its stability and potential reactivity in chemical reactions.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. Lower energy indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A larger gap correlates with higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. rsc.org These descriptors provide a more nuanced understanding of reactivity than the energy gap alone. While specific values for this compound are not available, DFT studies on other quinoline (B57606) derivatives routinely calculate these properties. rsc.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Table 2: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the tendency of electrons to escape from the system; μ = -χ. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. Hard molecules have a large energy gap. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness. Soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. rsc.org This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. rsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. A theoretical investigation of this compound using TD-DFT would allow for the prediction of its absorption maxima (λmax) and help in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which contains a butyl chain, MD simulations would be essential for exploring its conformational landscape. These simulations can reveal the preferred shapes (conformations) of the molecule and the dynamics of its interactions with other molecules, such as solvents or biological receptors. researchgate.netnih.gov Such studies on related quinoline systems have been used to understand binding affinities and the stability of ligand-receptor complexes. mdpi.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties using mathematical models. researchgate.netnih.gov This method is widely used in drug discovery and materials science.

In a QSPR study, various structural features of a molecule, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. For a series of related quinolinone compounds, these descriptors can be used to build a statistical model that predicts properties like boiling point, solubility, or biological activity. nih.govijprajournal.com While no specific QSPR models for this compound were found, this methodology could be applied to predict its properties based on models developed for structurally similar quinolinones. researchgate.netnih.gov

Advanced QSPR Methodologies: Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets (GALAHAD) and Comparative Molecular Field/Similarity Indices Analysis (CoMFA/CoMSIA)

Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets (GALAHAD)

GALAHAD is a sophisticated computational method that is particularly useful in 3D-QSPR when the alignment of the molecules under study is not straightforward. A critical component of many 3D-QSPR techniques is the superposition of the molecules in a dataset in a common orientation. The genetic algorithm (GA) component of GALAHAD is a search heuristic inspired by the process of natural selection. It is employed to explore the vast conformational space of the molecules and to identify the most probable bioactive conformations.

The general workflow of a GALAHAD-based study on a series of quinolone-2(1H)-one derivatives would involve:

Conformational Analysis: Generation of a diverse set of low-energy conformations for each molecule in the dataset.

Molecular Alignment: The GA is then used to select the best conformation for each molecule and to align them in 3D space. The "fittest" alignments are carried forward to subsequent generations, leading to an optimized superposition of the entire dataset.

Descriptor Calculation and Model Building: Once aligned, various molecular descriptors can be calculated and used to build a QSPR model, often through partial least squares (PLS) regression, to correlate the structural features with the observed property.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are widely used 3D-QSPR methods that help in understanding the relationship between the 3D structural features of a series of compounds and their biological activity or physicochemical properties. These methods are predicated on the assumption that the interactions between a ligand and its receptor are non-covalent and that differences in a target property are correlated with variations in the shape and electronic character of the surrounding molecular fields.

In a typical study involving quinolone-2(1H)-one derivatives, the process would be as follows:

Molecular Modeling and Alignment: The 3D structures of the quinolone-2(1H)-one derivatives are constructed and optimized. A crucial step is the alignment of all molecules in the dataset. This is often done by superimposing a common substructure.

Calculation of Molecular Fields (CoMFA): The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. These energy values form the CoMFA descriptors.

Calculation of Similarity Indices (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties.

PLS Analysis and Model Validation: The calculated field values (for CoMFA) or similarity indices (for CoMSIA) are used as independent variables, and the property of interest is the dependent variable in a PLS analysis. The resulting model's predictive power is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Research Findings from Studies on Related Quinolone Systems

While a specific study on this compound is not available, research on other quinolone derivatives using CoMFA and CoMSIA has yielded valuable insights. For instance, 3D-QSAR studies on quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors have shown that CoMSIA models can have better predictive ability than CoMFA models. researchgate.net In such studies, the statistical results are often presented in a tabular format.

Illustrative Data Table from a Hypothetical CoMFA/CoMSIA Study

| Model | q² | r² | SEE | F-value | Predictive r² |

| CoMFA | 0.65 | 0.97 | 0.15 | 150 | 0.75 |

| CoMSIA | 0.72 | 0.98 | 0.12 | 200 | 0.82 |

This table is for illustrative purposes and does not represent actual data for this compound.

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space around the aligned molecules where modifications are likely to influence the property of interest. For example:

Steric Contour Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours might suggest that bulky groups are unfavorable.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred.

These graphical representations are invaluable for medicinal chemists in the rational design of new compounds with improved properties. For example, a study on fluoroquinolone derivatives with anti-inflammatory activity highlighted the importance of steric, electrostatic, hydrophobic, and donor descriptors for the observed activity. chemsrc.com

Chemical Reaction Mechanisms in Quinolone 2 1h One Derivatization

Mechanistic Elucidation of Core Scaffold Formation Reactions

The formation of the quinolin-2(1H)-one core, also known as carbostyril, can be achieved through various synthetic strategies, each with its own mechanistic pathway. Common methods include the Skraup, Knorr, and Friedländer syntheses, as well as more modern approaches like transition-metal-catalyzed cyclizations. iipseries.orgnih.govresearchgate.net

The Knorr synthesis , for instance, involves the cyclization of β-ketoanilides in the presence of a strong acid. The mechanism proceeds through the formation of an enol intermediate from the β-ketoanilide, which then undergoes an intramolecular electrophilic attack on the aniline (B41778) ring. Subsequent dehydration and tautomerization lead to the formation of the quinolin-2(1H)-one ring system.

Another significant approach is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. iipseries.org The mechanism is an aldol-type condensation followed by cyclization and dehydration to yield the quinoline (B57606) ring.

More recent methods often employ transition-metal catalysis, such as palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reactions. researchgate.net These reactions provide efficient and practical routes to quinolinone derivatives. researchgate.net A proposed mechanism for one such reaction involves the formation of a dicationic superelectrophile, which then undergoes intramolecular nucleophilic cyclization. researchgate.net

The table below summarizes some key named reactions for quinolin-2(1H)-one synthesis and their fundamental mechanistic steps.

Table 1: Mechanistic Overview of Key Quinolin-2(1H)-one Synthesis Reactions

| Reaction Name | Key Mechanistic Steps | Starting Materials Example |

|---|---|---|

| Knorr Synthesis | Enol formation, intramolecular electrophilic aromatic substitution, dehydration, tautomerization. | β-ketoanilide |

| Friedländer Synthesis | Aldol condensation, cyclization, dehydration. | o-aminoaryl aldehyde/ketone and a compound with an active methylene (B1212753) group |

| Skraup Reaction | Dehydration of glycerol (B35011) to acrolein, Michael addition of aniline, electrophilic cyclization, dehydration, and oxidation. | Aniline, glycerol, sulfuric acid, and an oxidizing agent |

| Pfitzinger-Borsche Reaction | Ring opening of isatin (B1672199), condensation to form a Schiff base, Claisen condensation, and cyclization. | Isatin and a carbonyl compound |

Understanding Nitro Group Activation and Its Role in Nucleophilic Reactions

The presence of a nitro group (NO₂) at the C-3 position of the quinolin-2(1H)-one ring, as in "1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one," plays a pivotal role in the molecule's reactivity. The nitro group is a potent electron-withdrawing group, significantly influencing the electron density distribution within the aromatic system through both inductive and resonance effects. nih.govnih.gov This electronic perturbation is key to activating the quinolone scaffold for subsequent chemical transformations, particularly nucleophilic reactions. nih.gov

The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but, conversely, activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com This activation is most pronounced at the positions ortho and para to the nitro group. In the context of a 3-nitroquinolin-2(1H)-one, the C-4 position becomes highly electrophilic and susceptible to attack by nucleophiles. nih.gov

The mechanism of SNAr reactions involves a two-step addition-elimination process. wikipedia.org A nucleophile attacks the electron-deficient carbon atom (ipso-carbon) bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. wikipedia.orgyoutube.com In the second step, the leaving group departs, and the aromaticity of the ring is restored.

The activating effect of the nitro group can be summarized as follows:

Increased Electrophilicity: The C-4 carbon becomes more electron-deficient and a prime target for nucleophiles.

Stabilization of Intermediates: The nitro group stabilizes the negatively charged Meisenheimer complex formed during nucleophilic attack, lowering the activation energy of the reaction. wikipedia.org

Leaving Group Ability: In some instances, the nitro group itself can act as a leaving group in nucleophilic substitution reactions. nih.gov

This activation facilitates the introduction of a wide range of functional groups at the C-4 position, enabling the synthesis of diverse quinolone derivatives.

Detailed Reaction Mechanisms for Halogenation and Substituent Exchange at C-4

The introduction of a chlorine atom at the C-4 position of the 3-nitroquinolin-2(1H)-one scaffold is a crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction where a hydroxyl group at C-4 is replaced by a chlorine atom. A common reagent for this transformation is phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism for this halogenation involves the activation of the C-4 hydroxyl group. In the case of POCl₃, the oxygen of the hydroxyl group attacks the phosphorus atom, leading to the formation of a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C-4 position and displacing the activated oxygen group.

Once the 4-chloro substituent is in place, it can be readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism, as detailed in the previous section. The C-4 position is activated by both the adjacent nitrogen atom in the pyridine (B92270) ring and the electron-withdrawing nitro group at C-3. nih.govnih.gov

The general mechanism for nucleophilic substitution at C-4 of 4-chloro-3-nitroquinolin-2(1H)-one proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. researchgate.net

Stabilization: The negative charge of this intermediate is stabilized by resonance, with significant delocalization onto the nitro group. wikipedia.org

Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the aromaticity of the quinolone ring is restored, yielding the 4-substituted product. researchgate.net

The reactivity of the C-4 position towards nucleophilic displacement is significantly enhanced by the presence of the nitro group at C-3. mdpi.com This allows for a wide range of substituents to be introduced at this position, providing a powerful tool for the diversification of quinolone derivatives.

Mechanistic Insights into N-Alkylation Processes

The introduction of the butyl group at the N-1 position of the quinolin-2(1H)-one ring is an N-alkylation reaction. This transformation is typically carried out by treating the corresponding N-H precursor with an alkylating agent, such as an alkyl halide (e.g., butyl bromide), in the presence of a base. researchgate.net

The mechanism of N-alkylation of quinolin-2(1H)-ones generally proceeds via a nucleophilic substitution reaction, often following an SN2 pathway. The key steps are:

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the nitrogen atom at the 1-position of the quinolin-2(1H)-one ring. researchgate.net This generates a resonance-stabilized anion, where the negative charge is delocalized over the nitrogen and oxygen atoms.

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon atom of the alkylating agent (e.g., the carbon atom bonded to the halogen in an alkyl halide). rsc.org

Displacement: The nucleophilic attack leads to the displacement of the leaving group (e.g., a halide ion), forming the N-alkylated product. rsc.org

The regioselectivity of alkylation (N-alkylation vs. O-alkylation) can be influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used. researchgate.net In many cases, N-alkylation is the major product. However, O-alkylation can sometimes occur, leading to the formation of a 2-alkoxyquinoline derivative. researchgate.net Studies have shown that for some substituted quinolin-2(1H)-ones, the reaction can exclusively yield O-alkylated products. researchgate.net

Modern, more environmentally friendly methods for N-alkylation are also being developed, such as using propylene (B89431) carbonate as both the reagent and solvent under neat conditions. nih.gov

Investigation of Radical Pathways in Oxidative Functionalization of Quinolones

While many functionalization reactions of quinolones proceed through ionic mechanisms, radical pathways also offer unique opportunities for derivatization. Oxidative functionalization involving radical intermediates can lead to the formation of new C-C or C-heteroatom bonds.

These reactions are often initiated by the generation of a radical species, which can then react with the quinolone scaffold. The mechanism can vary depending on the specific reaction conditions and reagents used. For instance, some oxidative annulation strategies for synthesizing quinoline derivatives involve radical intermediates. mdpi.com

One plausible mechanism involves the formation of a radical cation from the quinolone derivative. This can be achieved through single-electron transfer (SET) to an oxidizing agent. The resulting radical cation is highly reactive and can undergo further transformations, such as intramolecular cyclization or reaction with other radical species. mdpi.com

The interaction of quinolone derivatives with metal ions, particularly transition metals like iron and copper, can also promote the generation of free radicals, including reactive oxygen species (ROS). nih.gov These radicals can then participate in the oxidative degradation or functionalization of the quinolone molecule. nih.gov Studies have shown that hydroxyl radicals can attack the aromatic ring, leading to hydroxylation or other modifications. nih.gov

The investigation of these radical pathways is an active area of research, as it can provide novel and efficient methods for the synthesis of complex quinolone derivatives that may not be accessible through traditional ionic reactions. chemrxiv.orgcapes.gov.br

Molecular Design Principles and Structure Property Relationships in Quinolone 2 1h One Systems

Impact of Substituent Effects on Electronic and Steric Properties of the 2(1H)-Quinolone Core

The electronic and steric properties of the 2(1H)-quinolone core are profoundly influenced by the nature and position of its substituents. In the case of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, the butyl, chloro, and nitro groups each impart distinct effects.

The N-butyl group at the 1-position primarily introduces steric bulk and increases the lipophilicity of the molecule. This alkyl group is electronically donating through an inductive effect, which can slightly increase the electron density of the quinolone ring system. In a study on the synthesis of 4-butyl-1-substituted-4H- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]quinazolin-5-ones, the presence of a butyl group was a key feature of the synthesized compounds. nih.gov

The chloro group at the C4-position is an electronegative substituent that exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) and has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). In the context of the quinolone ring, the inductive effect generally dominates, leading to a net withdrawal of electron density from the ring and influencing its reactivity.

The nitro group at the C3-position is a powerful electron-withdrawing group, both through induction and resonance (-I and -M effects). This significantly reduces the electron density of the quinolone ring, particularly at the ortho and para positions relative to the nitro group. This deactivation has a profound impact on the molecule's reactivity, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution reactions.

The interplay of these substituents creates a unique electronic and steric profile for this compound. The electron-withdrawing nature of the chloro and nitro groups will dominate, rendering the heterocyclic ring electron-deficient. The steric hindrance provided by the N-butyl group can influence the approach of reagents and the conformation of the molecule.

Rational Design Strategies for Optimizing Synthetic Yields and Regioselectivity

The synthesis of substituted quinolin-2(1H)-ones often requires careful planning to achieve high yields and control the regioselectivity of the reactions. Several strategies have been developed for the construction of the quinolone core, and these can be adapted for the synthesis of this compound.

One common approach involves the cyclization of appropriately substituted anilines or related precursors. For instance, palladium-catalyzed intramolecular cyclization of N-aryl cinnamides has been shown to be an effective method for producing polysubstituted quinolin-2(1H)-ones. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions is critical for optimizing the yield. For example, palladium acetate (B1210297) in combination with a suitable ligand and base can facilitate C-H activation and subsequent cyclization. mdpi.com

To achieve the desired substitution pattern of this compound, a multi-step synthesis would likely be necessary. This could involve the nitration and chlorination of a pre-formed N-butyl-quinolin-2(1H)-one, or the cyclization of a precursor already bearing these substituents. The order of these steps is crucial to manage the directing effects of the existing groups and to avoid unwanted side reactions. For example, nitration is typically performed under strong acidic conditions, and the presence of other functional groups must be considered.

The following table outlines some synthetic approaches for quinolin-2(1H)-ones that could be adapted for the target molecule:

| Reaction Type | Key Reagents and Conditions | Potential Application for Target Molecule |

| Palladium-catalyzed C-H functionalization | Pd(OAc)2/CuI, PPh3, LiOtBu in 1,4-dioxane (B91453) nih.gov | Could be used to introduce substituents at specific positions on the quinolone core. |

| Intramolecular cyclization of N-aryl cinnamides | Triflic anhydride (B1165640) in N,N-dimethyl trifluoroacetamide (B147638) organic-chemistry.org | A potential route to form the quinolone ring with the butyl group already attached to the nitrogen. |

| Reductive aminocarbonylation | Pd(OAc)2, Mo(CO)6 organic-chemistry.org | A method to construct the quinolone ring from o-nitrobenzaldehydes and benzylic ammonium (B1175870) triflates. |

Influence of Structural Modifications on Molecular Reactivity, Stability, and Synthetic Utility

The structural modifications in this compound significantly impact its reactivity, stability, and utility as a synthetic intermediate.

Reactivity: The strong electron-withdrawing nitro group at the C3 position, combined with the chloro group at C4, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a versatile handle for further functionalization. The electron-deficient nature of the ring also influences the reactivity of the C=C bond in the heterocyclic ring.

Stability: The quinolin-2(1H)-one core is generally a stable aromatic system. The presence of the nitro group can enhance the thermal stability of the compound, although it may also increase its sensitivity to certain reducing agents. The N-butyl group does not significantly affect the core stability but can influence its physical properties, such as solubility and melting point.

Synthetic Utility: The reactivity of the C4-chloro group makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitro group can also be a versatile functional group. For example, it can be reduced to an amino group, which can then be further modified through diazotization or acylation, opening up a wide array of synthetic possibilities. The presence of multiple reactive sites allows for a modular approach to the synthesis of diverse chemical libraries based on the quinolone scaffold.

Design of Hybrid Quinolone-2(1H)-one Scaffolds with Other Heterocyclic Systems for Novel Chemical Entities

The development of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a powerful strategy in drug discovery. The quinolin-2(1H)-one scaffold has been successfully integrated with other heterocyclic systems to create novel chemical entities with enhanced or new biological activities. nih.gov

For instance, the C3 and C4 positions of the quinolone ring are often targeted for modification. The reactivity of the C4-chloro group in this compound makes it an ideal starting point for creating such hybrids. By reacting it with various heterocyclic amines or other nucleophilic heterocycles, a diverse range of hybrid structures can be accessed.

Examples of heterocyclic systems that have been combined with quinolones include:

Triazoles: These five-membered rings are known for their diverse biological activities and their ability to form stable linkages. nih.gov

Purines: The fusion of quinolone and purine (B94841) scaffolds has been explored for the development of inhibitors of protein kinases. nih.gov

Indoles and other azoles: These heterocycles are common motifs in biologically active natural products and synthetic drugs. nih.gov

The design of these hybrid molecules often involves computational modeling to predict their binding affinity to biological targets and to optimize their pharmacokinetic properties. nih.gov The synthetic strategies for creating these hybrids often rely on cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form the crucial bond between the quinolone core and the other heterocyclic system.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one?

The synthesis typically involves multi-step functionalization of the quinolin-2(1H)-one core. A common approach includes:

- Nitration : Introducing the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

- Chlorination : Electrophilic substitution at position 4 via reagents like POCl₃ or SOCl₂.

- Alkylation : Introducing the butyl group at position 1 using alkyl halides (e.g., 1-bromobutane) in the presence of a base (K₂CO₃ or NaH). Key validation steps include monitoring reaction progress via TLC and intermediate purification via column chromatography. Structural confirmation relies on NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent positions and confirms alkyl/aryl integration (e.g., butyl CH₂ signals at δ 0.9–1.5 ppm and aromatic protons at δ 7.0–8.5 ppm).

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinolinone ring, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry using programs like SHELXL .

Q. How can solubility challenges be addressed during biological assays?

- Use co-solvents like DMSO (≤5% v/v) to pre-dissolve the compound.

- Prepare stock solutions in ethanol or acetone, followed by dilution in aqueous buffers.

- Confirm compound stability in solvent via HPLC before assays .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic refinement for nitro-substituted quinolones?

- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å).

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals.

- Electron Density Maps : Differentiate between nitro and alternative groups (e.g., sulfonate) using residual density plots and Hirshfeld surface analysis .

Q. How does the nitro group influence the compound’s electronic structure and reactivity?

- Computational Studies : Perform DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity.

- Reactivity Predictions : Simulate nucleophilic attack at position 3 using Fukui indices .

Q. What mechanistic insights explain side reactions during alkylation at position 1?

- Competitive Pathways : Alkyl halides may react at the quinolinone oxygen (O-alkylation) instead of nitrogen.

- Mitigation : Use bulky bases (e.g., DBU) to deprotonate the N-H group selectively. Monitor intermediates via LC-MS to detect byproducts .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Analog Synthesis : Modify substituents (e.g., replace butyl with pentyl or benzyl) while retaining the chloro-nitro scaffold.

- Bioassay Protocols : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

Q. What are best practices for validating synthetic yields and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.